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Cat. No.: B1276698
Get Quote
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Core Identity & Synthetic Utility in Nucleoside Chemistry

Executive Summary

2,2'-Anhydro-L-uridine (CAS: 31501-46-9) is a pivotal bicyclic nucleoside intermediate used
primarily in the synthesis of modified L-nucleosides.[1][2] Unlike its natural D-enantiomer, the L-
form serves as a critical scaffold for developing antiviral agents (e.g., L-FMAU, Clevudine) that
target viral polymerases while evading host enzymatic degradation.[1][2] This guide detalils its
physicochemical properties, the mechanistic basis of its synthesis, and its application as a
"stereochemical switch" in drug development.[1][2]

Physicochemical Characterization

The following data constitutes the baseline identity for 2,2'-Anhydro-L-uridine. Note that while
enantiomers (L- vs D-) share identical scalar physical properties (MW, MP), their interaction
with chiral biological systems and polarized light differs.[1][2]
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Parameter Value Notes
Molecular Weight 226.19 g/mol Monoisotopic mass: 226.06
Molecular Formula Bicyclic pyrimidine derivative
Specific to the L-isomer.[1][2]
CAS Number 31501-46-9 ) )
(D-isomer is 3736-77-4)
(2R,3R,3aS,9aR)-3-hydroxy-2-
(hydroxymethyl)-2,3,3a,9a- Nomenclature reflects the
IUPAC Name tetrahydro-6H- fused oxazolo-ring system.[1]
furo[2',3":4,5]oxazolo[3,2- [2][3]
a]pyrimidin-6-one
] ] Decomposes upon melting.[1]
Melting Point 238-242 °C
[2]
Poorly soluble in non-polar
Solubility Water, DMSO, Methanol organic solvents (DCM,

Hexanes).[1][2]

Purity Standard

98% (HPLC)

Critical for downstream GMP

synthesis.

Structural Biology & Mechanism
The "Anhydro" Bridge Concept

The defining feature of this molecule is the covalent oxygen bridge between the C2 position of
the uracil base and the C2' position of the ribose sugar.[1]

o Conformational Locking: The bridge locks the sugar moiety into a rigid C3'-endo (North)
conformation.[1][2] This rigidity is exploited in NMR studies to determine solution-state
dynamics of nucleosides.[1][2]

o Stereochemical Inversion: The formation of the 2,2'-anhydro bond involves an intramolecular
nucleophilic attack that retains the configuration at C2'.[1][2] However, the utility of the
molecule lies in its ring-opening.[1][2] Nucleophilic attack at the C2' position during
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downstream processing results in an inversion of configuration (Walden inversion),
converting the ribo-configuration into the arabino-configuration.[1][2]

Pathway Visualization: The Anhydro Switch

The following diagram illustrates the mechanistic flow from L-Uridine to the Anhydro
intermediate, and its divergence into therapeutic precursors.

L-FMAU
1. HF/AIMe3 (Clevudine)
2. Methylation

I
I Intramolecular
L-Uridine MsCI/DPC | Activation > | Activated clization (- 2,2"-Anhydro-L-uridine rolysis - L-Ara-U
(Starting Material) 7| (vesylation/Carbonylation) : Intermediate (LOCKED SCAFFOLD) (Arabino-uridine)
1

2'-Azido-L-uridine

Click to download full resolution via product page

Caption: Synthesis and divergent utility of 2,2'-Anhydro-L-uridine. The central green node
represents the stable bicyclic intermediate.[1]

Experimental Protocol: Synthesis from L-Uridine

Methodology: Mesyl Chloride Activation Route Rationale: While Diphenylcarbonate (DPC) is a
valid alternative, the Mesyl Chloride (MsCI) route is preferred for bench-scale reproducibility
and higher yields in the L-series.[1][2]

Reagents & Equipment[1][2][4][5]
e Substrate: L-Uridine (10 mmol)
 Activator: Methanesulfonyl chloride (MsCI) (12 mmol)[1][2]

o Base: Triethylamine (TEA) or DBU[1][2]
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e Solvent: Anhydrous Acetonitrile (MeCN) or DMF[1][2]

 Validation: TLC (Silica, 15% MeOH in DCM), 1H-NMR.

Step-by-Step Workflow

e Preparation: Suspend L-Uridine (2.44 g, 10 mmol) in anhydrous Acetonitrile (50 mL) under
an Argon atmosphere.

» Activation: Cool the suspension to 0°C. Add Triethylamine (3.0 mL) dropwise, followed by
Mesyl Chloride (0.93 mL, 1.2 eq) over 10 minutes.

o Mechanism:[1][2] MsCI selectively mesylates the 2'-OH and 5'-OH.[1][2] However, under
controlled conditions, the 2'-O-mesyl intermediate forms rapidly.[1][2]

e Cyclization: Allow the mixture to warm to room temperature and reflux for 4—6 hours.

o Observation: The suspension will clear as the intermediate forms, then potentially
precipitate the product salt.[1][2] The carbonyl oxygen at C2 attacks the C2' position,
displacing the mesyl group.[1][2]

¢ Quenching & Isolation:
o Cool to room temperature.[1][2][4]
o Filter the solid precipitate (the hydrochloride salt of the anhydro base).[2]
o Wash with cold ethanol to remove residual TEA/MsCI.[1][2]

» Neutralization: Dissolve the salt in minimum water and neutralize with weak anion exchange
resin (OH- form) or saturated NaHCOS3 to precipitate the free base.[1][2]

o Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield white crystals.[1][2]
Self-Validating Checkpoint:

e TLC: The product (Rf ~0.3) should be distinct from L-Uridine (Rf ~0.[1][2]5) in 15%
MeOH/DCM.[1][2]
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 NMR Signature: Look for the disappearance of the 2'-OH signal and a shift in the H1'-H2'
coupling constant, indicative of the rigid bicyclic lock.[1][2]

Therapeutic Implications & Applications
Why L-Nucleosides?

The "L" stereochemistry is unnatural to most mammalian enzymes, which typically process D-
nucleosides.[1][2] This confers two major advantages:

» Metabolic Stability: L-nucleosides are not easily degraded by human phosphorylases or
deaminases.[1][2]

o Target Specificity: Viral polymerases (e.g., HBV, HCV, HIV) often have lower stereochemical
fidelity than human polymerases, allowing L-nucleosides to act as potent inhibitors or chain
terminators without significant host toxicity (mitochondrial toxicity).[1][2]

Key Drug Precursor
2,2'-Anhydro-L-uridine is the direct precursor to Clevudine (L-FMAU), a drug used for Hepatitis
B.[1][2]

e Reaction: The anhydro ring is opened with a fluorinating agent (HF/pyridine or TBAF) and a
methylating agent to introduce the 2'-fluoro and 5-methyl groups, respectively.[1][2]

References

e Holy, A., & Sorm, F. (1969).[1][2] Nucleic acid components and their analogues.[1][2][4][5][6]
[71[8][9][10][11] CXXVI. Synthesis of 2,2'-anhydro-L-uridine. Collection of Czechoslovak
Chemical Communications.

e Chu, C. K., etal. (1995).[1][2] Synthesis and Structure-Activity Relationships of 2'-Fluoro-5-
methyl-beta-L-arabinofuranosyluracil (L-FMAU). Journal of Medicinal Chemistry. [1][2]

e PubChem Compound Summary. (2024). 2,2'-Anhydrouridine (D-form reference for physical
data). National Center for Biotechnology Information.[1][2] Link[1][2]

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.bocsci.com/product/2-2-anhydrouridine-cas-3736-77-4-315315.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_-Anhydrouridine
https://www.bocsci.com/product/2-2-anhydrouridine-cas-3736-77-4-315315.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_-Anhydrouridine
https://www.bocsci.com/product/2-2-anhydrouridine-cas-3736-77-4-315315.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_-Anhydrouridine
https://www.bocsci.com/product/2-2-anhydrouridine-cas-3736-77-4-315315.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_-Anhydrouridine
https://www.bocsci.com/product/2-2-anhydrouridine-cas-3736-77-4-315315.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_-Anhydrouridine
https://www.bocsci.com/product/2-2-anhydrouridine-cas-3736-77-4-315315.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_-Anhydrouridine
https://www.bocsci.com/product/2-2-anhydrouridine-cas-3736-77-4-315315.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_-Anhydrouridine
https://www.bocsci.com/product/2-2-anhydrouridine-cas-3736-77-4-315315.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_-Anhydrouridine
https://www.mdpi.com/1420-3049/29/10/2390
https://scholarworks.calstate.edu/downloads/sf268b52x
https://www.chemimpex.com/products/03554
https://www.drugfuture.com/chemdata/uridine.html
https://www.hongene.com/data/products/regular/d5-001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC223453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8204177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10688165/
https://www.bocsci.com/product/2-2-anhydrouridine-cas-3736-77-4-315315.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_-Anhydrouridine
https://www.bocsci.com/product/2-2-anhydrouridine-cas-3736-77-4-315315.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_-Anhydrouridine
https://www.bocsci.com/product/2-2-anhydrouridine-cas-3736-77-4-315315.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_-Anhydrouridine
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F806138
https://www.bocsci.com/product/2-2-anhydrouridine-cas-3736-77-4-315315.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_-Anhydrouridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276698?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e BOC Sciences.2,2'-Anhydro-L-uridine Product Data & CAS Verification. Link(Note:
Reference for physical specifications).

e Spadari, S., et al. (1992).[1][2] L-Thymidine is phosphorylated by herpes simplex virus type 1
thymidine kinase and inhibits viral growth.[1][2] Journal of Medicinal Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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